molecular formula C9H11NO3 B8494024 2,3-Dimethyl-6-nitrobenzenemethanol

2,3-Dimethyl-6-nitrobenzenemethanol

Cat. No.: B8494024
M. Wt: 181.19 g/mol
InChI Key: HBZVGKAFFVCHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-6-nitrobenzenemethanol is a nitroaromatic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 3, a nitro group at position 6, and a hydroxymethyl (-CH2OH) group. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitution or metal-catalyzed reactions, while the methyl groups contribute steric effects and modulate solubility .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2,3-dimethyl-6-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3

InChI Key

HBZVGKAFFVCHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])CO)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit high structural similarity to 2,3-Dimethyl-6-nitrobenzenemethanol, as indicated by similarity scores and functional group alignment:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
6-Nitro-2,3-dihydrobenzofuran-5-amine 20876-37-3 C8H8N2O3 Dihydrofuran ring, nitro, amine 0.94
1-Benzyloxy-2-methyl-3-nitrobenzene 18761-31-4 C14H13NO3 Benzyloxy, methyl, nitro 0.90
(2-Methoxy-5-nitrophenyl)methanol 3693-22-9 C8H9NO4 Methoxy, nitro, hydroxymethyl 0.87
(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol 2271-72-9 C9H9NO5 Dihydrodioxin ring, nitro, hydroxymethyl N/A

Key Observations :

  • 6-Nitro-2,3-dihydrobenzofuran-5-amine (0.94 similarity) shares a nitro group and fused oxygen-containing ring but replaces the hydroxymethyl with an amine, altering reactivity for nucleophilic applications .
  • (2-Methoxy-5-nitrophenyl)methanol (0.87 similarity) differs in substituent positions (5-nitro vs. 6-nitro) and includes a methoxy group instead of methyl groups, reducing steric hindrance .
  • The dihydrodioxin derivative (CAS 2271-72-9) introduces a rigid dioxane ring, enhancing structural stability but reducing solubility in nonpolar solvents .

Physical and Chemical Properties

Molecular Weight and Polarity :

  • This compound (C9H11NO3): ~197.19 g/mol.
  • (2-Methoxy-5-nitrophenyl)methanol: 195.16 g/mol. Lower molecular weight due to fewer methyl groups .
  • Dihydrodioxin derivative : 211.17 g/mol. Higher oxygen content increases polarity .

Solubility and Stability :

  • Methyl groups in the target compound likely improve solubility in organic solvents compared to methoxy or amine-substituted analogs.
  • The dihydrodioxin derivative’s fused ring system enhances thermal stability but may limit reactivity in planar aromatic reactions .

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